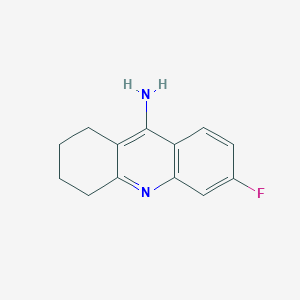
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is a fluorinated derivative of tetrahydroacridine. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is structurally related to tacrine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine typically involves the fluorination of 1,2,3,4-tetrahydroacridin-9-amine. A common method includes the reaction of 1,2,3,4-tetrahydroacridin-9-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness .
化学反应分析
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridines.
科学研究应用
6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
作用机制
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is similar to that of tacrine. It acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease. The compound binds reversibly to the active site of cholinesterase, inhibiting its activity .
相似化合物的比较
Tacrine: A non-fluorinated analog used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydroacridin-9-amine: The parent compound without the fluorine substitution.
9-Amino-1,2,3,4-tetrahydroacridine: Another analog with similar cholinesterase inhibitory properties
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .
属性
CAS 编号 |
116207-35-3 |
|---|---|
分子式 |
C13H13FN2 |
分子量 |
216.25 g/mol |
IUPAC 名称 |
6-fluoro-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H13FN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) |
InChI 键 |
FXFGIRKFQZPTMA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
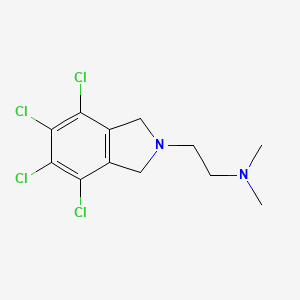
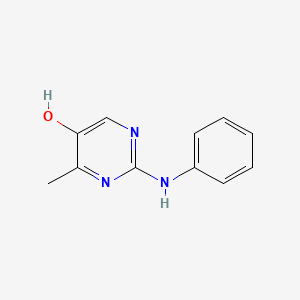
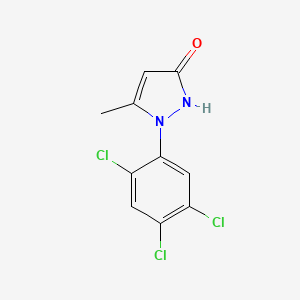
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
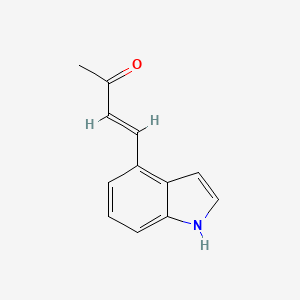

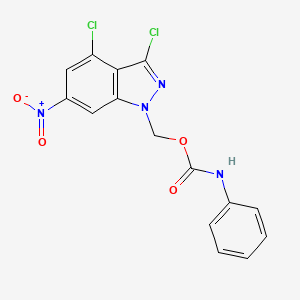

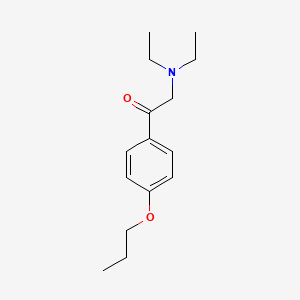
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)

